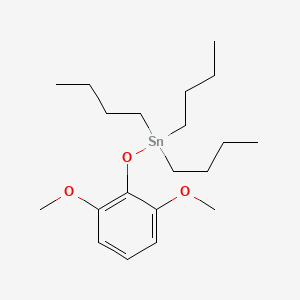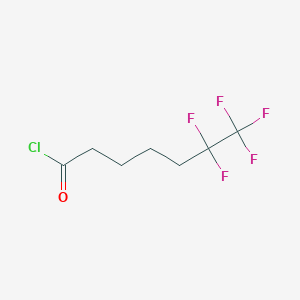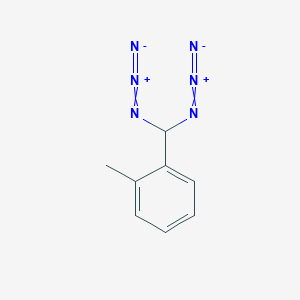![molecular formula C15H18O4 B12561698 Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate CAS No. 189884-47-7](/img/structure/B12561698.png)
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is a chemical compound with a complex structure that includes both ester and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl group.
Methyl malonate: Another related compound with one less ester group.
Propanedioic acid, dimethyl ester: A compound with similar ester groups but different structural features.
Uniqueness
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is unique due to the presence of both ester and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
189884-47-7 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
dimethyl 2-methyl-2-[(1S)-1-phenylprop-2-enyl]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-12(11-9-7-6-8-10-11)15(2,13(16)18-3)14(17)19-4/h5-10,12H,1H2,2-4H3/t12-/m0/s1 |
InChI-Schlüssel |
JJJHTFYISJOMIY-LBPRGKRZSA-N |
Isomerische SMILES |
CC([C@@H](C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(C(C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
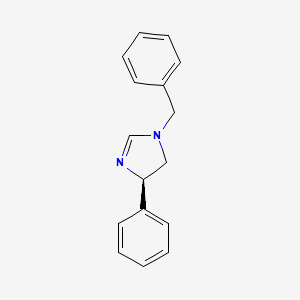
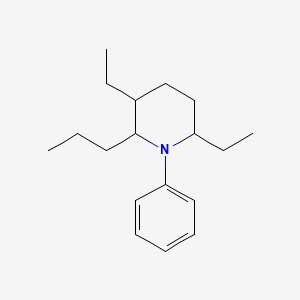
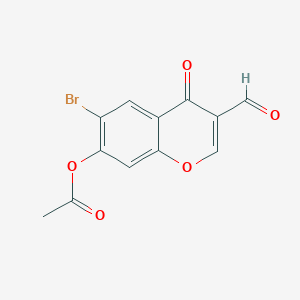
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
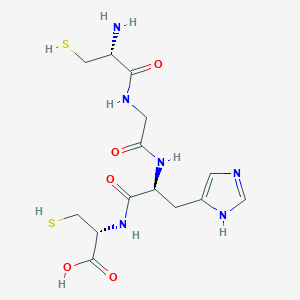
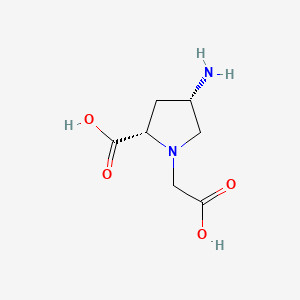
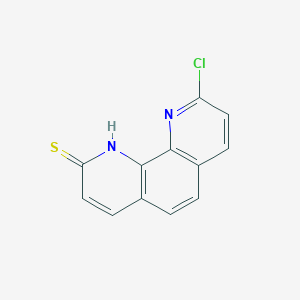
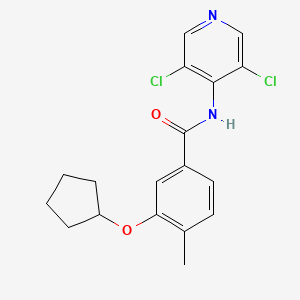
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
